3,4-Dicaffeoylquinic acid

描述

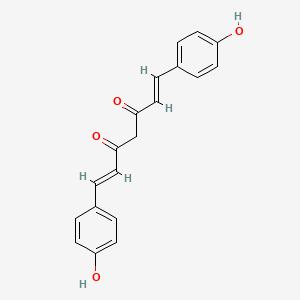

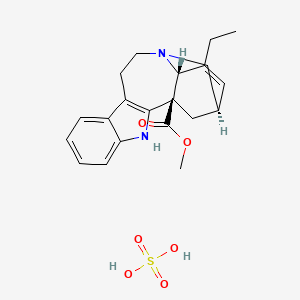

3,4-Dicaffeoylquinic acid, also known as Isochlorogenic acid C, is a naturally occurring polyphenolic compound. It is an ester composed of quinic acid and two caffeoyl acid moieties. This compound is found in various medicinal plants such as Gynura divaricata and Laggera alata . It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .

作用机制

- Primary Targets : 4,5-Dicaffeoylquinic acid (4,5-DCQA) interacts with several cellular components, but its key targets include:

- α-Glucosidase Inhibition : 4,5-DCQA inhibits α-glucosidase activity, reducing postprandial blood glucose levels .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Dicaffeoylquinic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Gynura divaricata and Laggera alata are harvested, and the compound is extracted using solvents such as methanol or ethanol. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

化学反应分析

Types of Reactions: 3,4-Dicaffeoylquinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions where the caffeoyl groups are replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Substituted caffeoylquinic acids.

科学研究应用

3,4-Dicaffeoylquinic acid has a wide range of scientific research applications:

相似化合物的比较

3,4-Dicaffeoylquinic acid is part of a group of compounds known as dicaffeoylquinic acids. Similar compounds include:

- 1,3-Dicaffeoylquinic acid

- 1,4-Dicaffeoylquinic acid

- 1,5-Dicaffeoylquinic acid

- This compound

- 3,5-Dicaffeoylquinic acid

Uniqueness: this compound is unique due to its specific arrangement of caffeoyl groups, which contributes to its distinct biological activities. It has shown stronger inhibitory effects on certain enzymes and pathways compared to other dicaffeoylquinic acids .

属性

IUPAC Name |

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89886-30-6, 57378-72-0 | |

| Record name | 3,4-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

ANone: [] 4,5-diCQA demonstrates anti-inflammatory properties by inhibiting the activation of two key signaling pathways: nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). This, in turn, suppresses the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, tumor necrosis factor-α, interleukin-1β, and interleukin-6. []

ANone: No, [] 4,5-diCQA's anti-cancer effect is primarily exerted through cell cycle arrest at the S phase, not by inducing programmed cell death. This arrest at the S-phase appears to negatively impact Bcl-2 expression, further contributing to its anti-cancer activity. []

ANone: The molecular formula of 4,5-diCQA is C25H24O12, and its molecular weight is 516.44 g/mol.

ANone: [] Several spectroscopic techniques can be employed to characterize 4,5-diCQA. These include:

- Electron Ionization Mass Spectrometry (EI-MS): Provides information about the molecular mass and fragmentation patterns, although isomer differentiation is challenging. []

- Electrospray Ionization Mass Spectrometry (ESI-MS): Considered the preferred method for analyzing quinic acid esters, including 4,5-diCQA. ESI-MS provides comprehensive structural information, including molecular mass, ester group identity, and isomer differentiation. []

- Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR are valuable for elucidating the complete structure of 4,5-diCQA, including its stereochemistry. [, , , ]

ANone: [] Heating Fructus Arctii significantly increases the content of 4,5-diCQA. This change in composition correlates with enhanced antitumor activity compared to the crude, unheated form. []

ANone: This aspect is not covered in the provided research papers.

ANone: This aspect is not covered in the provided research papers.

ANone: [] The presence of two caffeoyl groups at positions 4 and 5 of the quinic acid core is crucial for the observed activities. Modifications to these groups or their positions are likely to alter the potency and selectivity of the compound. [, , ]

ANone: [] Heating can increase the content of 4,5-diCQA in some plant materials, suggesting potential benefits for specific extraction and formulation processes. [, ]

ANone: This aspect is not directly addressed in the provided research papers.

ANone: [] Following oral administration in rats, 4,5-diCQA undergoes extensive metabolism, resulting in the detection of 15 metabolites in plasma and 16 in urine. Identified metabolic pathways include methylation, hydration, dehydration, reduction, glucuronidation, and sulfation. []

ANone: [] 4,5-diCQA exhibits inhibitory activity against various prostate cancer cell lines, including DU-145, LNCaP, and PC-3, suggesting broad therapeutic potential for prostate cancer. []

ANone: Yes, [] oral administration of 4,5-diCQA in a rat model of carrageenan-induced inflammation resulted in a dose-dependent suppression of edema and decreased expression of inflammatory markers. []

ANone: This aspect is not covered in the provided research papers.

ANone: [] While 4,5-diCQA generally exhibits a favorable safety profile, further research is needed to fully understand potential long-term effects. []

ANone: This aspect is not specifically addressed in the provided research papers.

ANone: This aspect is not covered in the provided research papers.

ANone: [] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or diode-array detection (DAD), is frequently employed for quantifying 4,5-diCQA in different matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , , , , , ]

ANone: [] High-speed counter-current chromatography (HSCCC) is a powerful technique for separating and purifying 4,5-diCQA from complex mixtures, often following an initial cleanup step. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

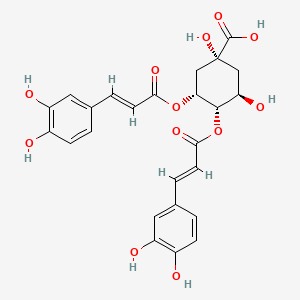

![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)